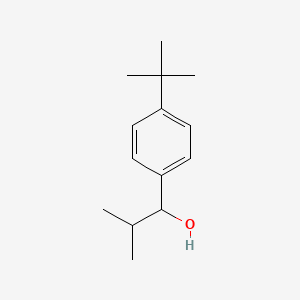
1-(4-(Tert-butyl)phenyl)-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Isopropyl-4-tert-butylbenzenemethanol is an organic compound with the molecular formula C14H22O It is characterized by the presence of a hydroxyl group attached to a benzene ring, which is further substituted with isopropyl and tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Isopropyl-4-tert-butylbenzenemethanol typically involves the alkylation of 4-tert-butylbenzyl alcohol with isopropyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of alpha-Isopropyl-4-tert-butylbenzenemethanol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Alpha-Isopropyl-4-tert-butylbenzenemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of alpha-Isopropyl-4-tert-butylbenzaldehyde or alpha-Isopropyl-4-tert-butylacetophenone.
Reduction: Formation of alpha-Isopropyl-4-tert-butylbenzene.
Substitution: Formation of nitro or halogenated derivatives of alpha-Isopropyl-4-tert-butylbenzenemethanol.
Scientific Research Applications
Alpha-Isopropyl-4-tert-butylbenzenemethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alpha-Isopropyl-4-tert-butylbenzenemethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring and alkyl substituents can interact with hydrophobic regions of proteins and enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzyl alcohol: Lacks the isopropyl group, resulting in different chemical properties.
Isopropylbenzene (cumene): Lacks the hydroxyl and tert-butyl groups, leading to distinct reactivity.
4-tert-Butylphenol: Contains a hydroxyl group but lacks the isopropyl substituent.
Uniqueness
Alpha-Isopropyl-4-tert-butylbenzenemethanol is unique due to the combination of its hydroxyl group, isopropyl, and tert-butyl substituents. This specific arrangement imparts unique chemical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
60561-83-3 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C14H22O/c1-10(2)13(15)11-6-8-12(9-7-11)14(3,4)5/h6-10,13,15H,1-5H3 |
InChI Key |
MCFOSGGZTOIPQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Butan-2-yl)sulfanyl]pyridine](/img/structure/B14133397.png)
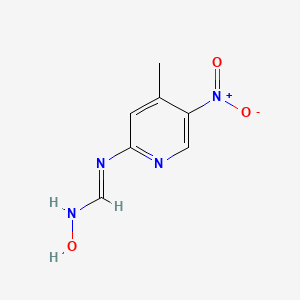
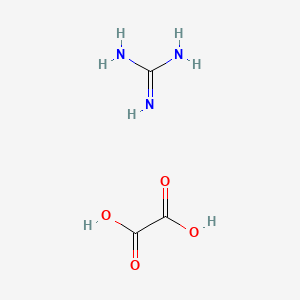
![3,5-dimethyl-N-{2-[2-(pyridin-4-yl)-1,3-thiazol-4-yl]ethyl}-1H-pyrazole-4-sulfonamide](/img/structure/B14133409.png)
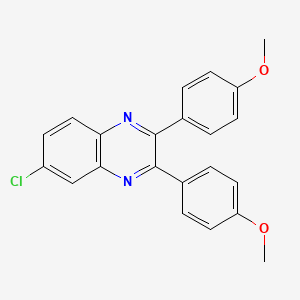
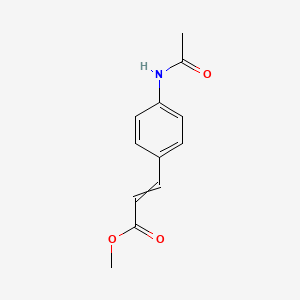
![4-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B14133427.png)
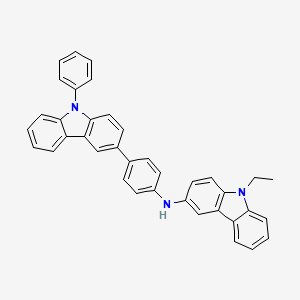
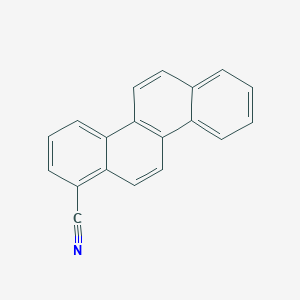
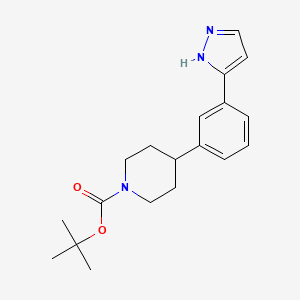
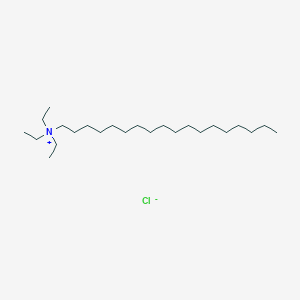


![Bis{2-[(2-methylacryloyl)oxy]ethyl} hexanedioate](/img/structure/B14133460.png)
